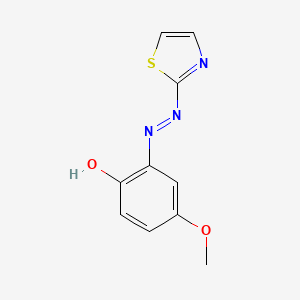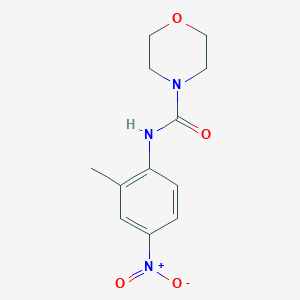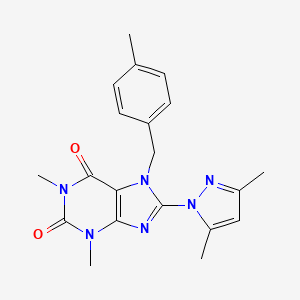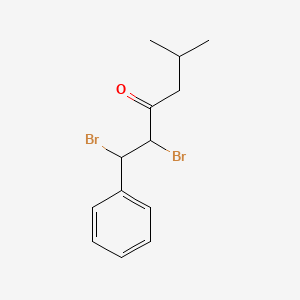
4-Methoxy-2-(2-thiazolylazo)-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-(2-thiazolylazo)-phenol is a chemical compound that belongs to the class of thiazolylazo dyes. These dyes are known for their vivid colors and are often used in analytical chemistry for the detection and quantification of metal ions. The compound is characterized by the presence of a methoxy group, a thiazole ring, and an azo linkage, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(2-thiazolylazo)-phenol typically involves the diazotization of 2-aminothiazole followed by coupling with 4-methoxyphenol. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The general steps are as follows:
Diazotization: 2-aminothiazole is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with 4-methoxyphenol in an alkaline medium to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-(2-thiazolylazo)-phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions may require strong acids or bases, depending on the desired functional group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
4-Methoxy-2-(2-thiazolylazo)-phenol has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions such as zinc, copper, and mercury through spectrophotometric methods.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the manufacturing of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-(2-thiazolylazo)-phenol involves its ability to form complexes with metal ions. The thiazole ring and azo linkage provide sites for coordination with metal ions, leading to the formation of stable complexes. These complexes can be detected and quantified using spectrophotometric methods, making the compound valuable in analytical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Pyridylazo)-resorcinol: Another thiazolylazo dye used in metal ion detection.
3-Methyl-4-methoxy-2-naphthol: A thiazolylazo ligand used in preconcentration methods for metal ions.
Uniqueness
4-Methoxy-2-(2-thiazolylazo)-phenol is unique due to its specific combination of functional groups, which provide distinct chemical properties and reactivity. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in analytical chemistry.
Propriétés
Numéro CAS |
3012-52-0 |
|---|---|
Formule moléculaire |
C10H9N3O2S |
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
4-methoxy-2-(1,3-thiazol-2-yldiazenyl)phenol |
InChI |
InChI=1S/C10H9N3O2S/c1-15-7-2-3-9(14)8(6-7)12-13-10-11-4-5-16-10/h2-6,14H,1H3 |
Clé InChI |
FQQNRFLPBZDYKQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)O)N=NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1-naphthylmethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B11962622.png)



![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11962654.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11962657.png)


![3-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11962675.png)




![8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane](/img/structure/B11962696.png)
